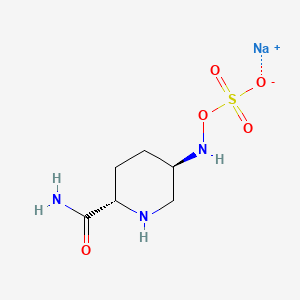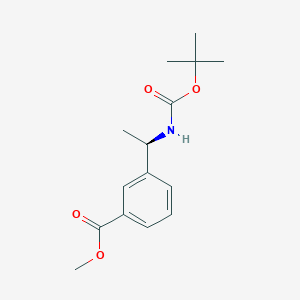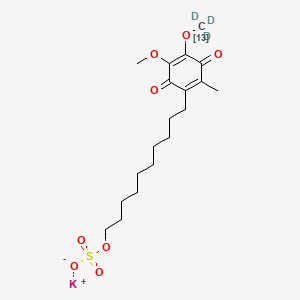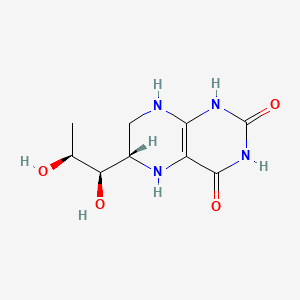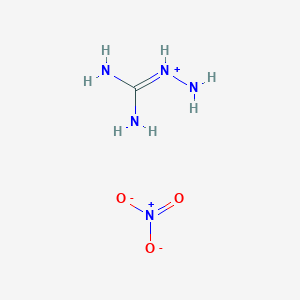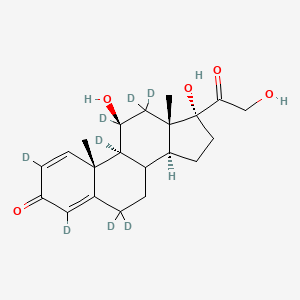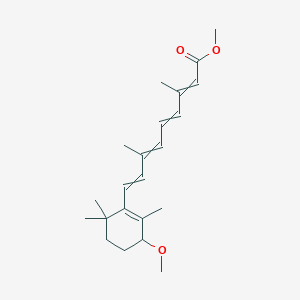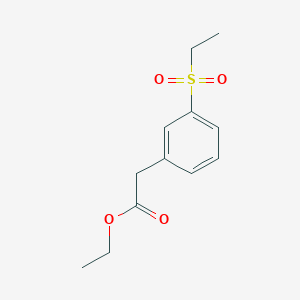
Ethyl 2-(3-ethylsulfonylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-ethylsulfonylphenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetate group. Its molecular formula is C12H16O4S, and it has a molecular weight of 256.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-ethylsulfonylphenyl)acetate can be synthesized through the esterification of 3-ethylsulfonylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactors has been shown to enhance reaction rates and yields due to their high surface-to-volume ratios .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Hydrolysis: 3-ethylsulfonylbenzoic acid and ethanol.
Reduction: 3-ethylsulfonylbenzyl alcohol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-ethylsulfonylphenyl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for ethyl 2-(3-ethylsulfonylphenyl)acetate primarily involves its hydrolysis to release 3-ethylsulfonylbenzoic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released 3-ethylsulfonylbenzoic acid can then interact with various molecular targets, potentially affecting metabolic pathways .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl benzoate: Used in fragrances and as a solvent.
Uniqueness: Ethyl 2-(3-ethylsulfonylphenyl)acetate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This makes it valuable in specialized applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C12H16O4S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
ethyl 2-(3-ethylsulfonylphenyl)acetate |
InChI |
InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-6-5-7-11(8-10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
MCVDZYFPOUAZAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



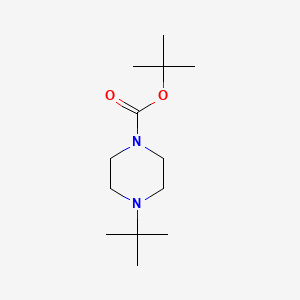
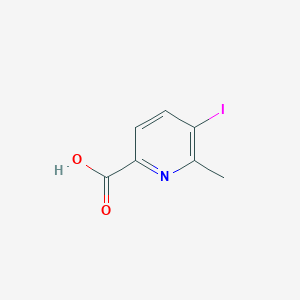

![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
